1-(2-Amino-4,5-difluorophenyl)ethan-1-one
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Overview
Description
1-(2-Amino-4,5-difluorophenyl)ethan-1-one is an organic compound with the molecular formula C8H7F2NO. It is a derivative of acetophenone, where the phenyl ring is substituted with amino and difluoro groups.
Preparation Methods
The synthesis of 1-(2-Amino-4,5-difluorophenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4-difluoroacetophenone.
Amination Reaction: The introduction of the amino group is achieved through a nucleophilic substitution reaction. This involves reacting 2,4-difluoroacetophenone with ammonia or an amine source under controlled conditions.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-80°C to facilitate the substitution.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity of the final product.
Chemical Reactions Analysis
1-(2-Amino-4,5-difluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 1-(2-amino-4,5-difluorophenyl)ethanol.
Substitution: The amino group can participate in further substitution reactions, such as acylation or alkylation, to form amides or other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents like acetic anhydride.
Scientific Research Applications
1-(2-Amino-4,5-difluorophenyl)ethan-1-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including its role as a building block for drug development.
Material Science: It is used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4,5-difluorophenyl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of amino and difluoro groups can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
1-(2-Amino-4,5-difluorophenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(2-Amino-4,6-difluorophenyl)ethanone: This compound has a similar structure but with the difluoro groups at different positions, which can affect its reactivity and applications.
1-(2,4-Difluorophenyl)ethanone: Lacks the amino group, making it less versatile in certain chemical reactions.
2-Amino-5-fluorophenyl)ethanone: Contains only one fluorine atom, which can influence its chemical properties and reactivity.
The unique combination of amino and difluoro groups in this compound makes it a valuable compound for various applications, distinguishing it from its analogs.
Properties
Molecular Formula |
C8H7F2NO |
---|---|
Molecular Weight |
171.14 g/mol |
IUPAC Name |
1-(2-amino-4,5-difluorophenyl)ethanone |
InChI |
InChI=1S/C8H7F2NO/c1-4(12)5-2-6(9)7(10)3-8(5)11/h2-3H,11H2,1H3 |
InChI Key |
GNSNZIQPKXSYJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1N)F)F |
Origin of Product |
United States |
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